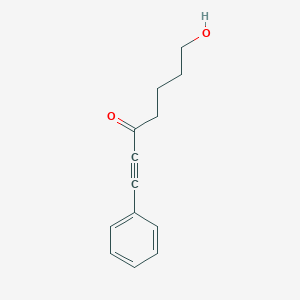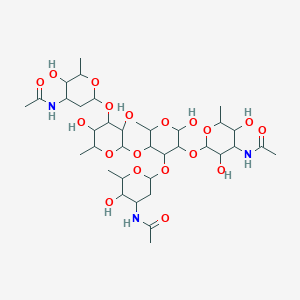![molecular formula C12H18N2O4 B14466769 Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 66322-83-6](/img/structure/B14466769.png)
Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound known for its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves a multi-step process. The starting materials are often simple organic compounds that undergo a series of reactions, including cyclization and esterification, to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated synthesis and real-time monitoring, helps in optimizing the production process and ensuring consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate include:
- Dimethyl 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
- 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific diazabicyclo structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
66322-83-6 |
|---|---|
Molekularformel |
C12H18N2O4 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
dimethyl 7-propan-2-ylidene-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-7(2)10-8-5-6-9(10)14(12(16)18-4)13(8)11(15)17-3/h8-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
NIUOSZMZZCANNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C2CCC1N(N2C(=O)OC)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



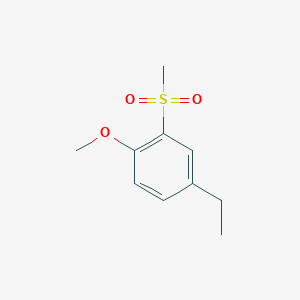
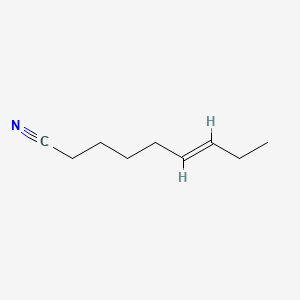

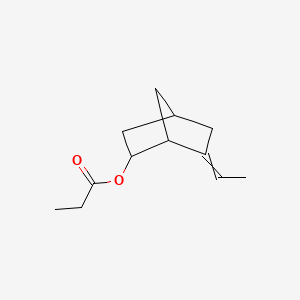

![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
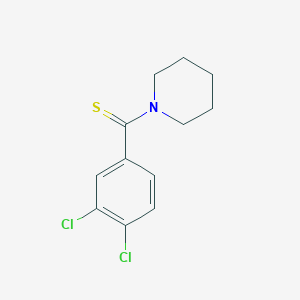
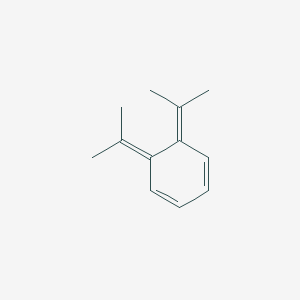
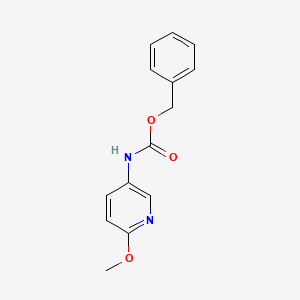
![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)
